4-Cyclopropyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Cyclopropyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a pyrido[2,3-d]pyrimidin-4-yl moiety attached to a piperazine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile (MeCN) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfoxides or sulfones, while reduction with LiAlH4 produces amines or alcohols .
Scientific Research Applications
4-Cyclopropyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar heterocyclic structure.
Quinazoline: Known for its anticancer properties and kinase inhibition.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
4-Cyclopropyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activities. Its ability to selectively inhibit specific protein kinases makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C19H21N7 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H21N7/c1-13-23-16(14-4-5-14)11-17(24-13)25-7-9-26(10-8-25)19-15-3-2-6-20-18(15)21-12-22-19/h2-3,6,11-12,14H,4-5,7-10H2,1H3 |
InChI Key |
MIFXRBRRMQGTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C5CC5 |
Origin of Product |
United States |
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